molecular formula C19H22N2O4S2 B2512471 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895445-54-2

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2512471
CAS No.: 895445-54-2
M. Wt: 406.52
InChI Key: AVGYQRAUSXSFIZ-UHFFFAOYSA-N
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Description

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Derivatives of thiophene are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a tosylated amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Tosylpropanamido)-benzo[b]thiophene-3-carboxamide: Similar structure but lacks the tetrahydro modification.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide: Similar core structure but without the tosylpropanamido group.

    2-(3-Tosylpropanamido)-thiophene-3-carboxamide: Similar functional groups but different core structure.

Uniqueness

2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of the tosylpropanamido group and the tetrahydrobenzo[b]thiophene core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-12-6-8-13(9-7-12)27(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)26-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYQRAUSXSFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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